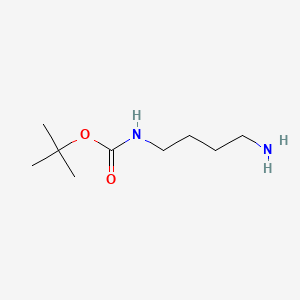

tert-Butyl-N-(4-Aminobutyl)carbamát

Übersicht

Beschreibung

Tert-Butyl N-(4-aminobutyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

The exact mass of the compound tert-Butyl N-(4-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl N-(4-aminobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(4-aminobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Verbindungen

N-Boc-1,4-Butandiamin: wird bei der Synthese pharmakologisch aktiver Verbindungen eingesetzt . Seine geschützte Aminogruppe ermöglicht selektive Reaktionen in mehrstufigen Synthesen, was es zu einem wertvollen Zwischenprodukt in der Arzneimittelentwicklung macht. So kann es zum Beispiel verwendet werden, um Aminfunktionalitäten in molekulare Strukturen einzuführen, ohne unerwünschte Nebenreaktionen zu verursachen.

Erstellung von Spermidin-Analoga

Diese Verbindung spielt eine entscheidende Rolle bei der Herstellung von Spermidin-Analoga . Spermidin ist ein Polyamin, das am Zellstoffwechsel beteiligt ist und wegen seiner Rolle bei Alterung und Krebs untersucht wird. Analoga von Spermidin können helfen, seine biologischen Funktionen und potenziellen therapeutischen Anwendungen zu verstehen.

Einführung eines C4-Abstandsstücks

Forscher verwenden N-Boc-1,4-Butandiamin, um ein C4-Abstandsstück in Moleküle einzuführen . Diese Anwendung ist in der Materialwissenschaft und Biokonjugation von Bedeutung, wo Abstandsstücke die physikalischen Eigenschaften von Materialien oder die biologische Aktivität konjugierter Moleküle beeinflussen können.

Proteomforschung

In der Proteomik kann N-Boc-1,4-Butandiamin verwendet werden, um Proteine oder Peptide zu modifizieren. Es unterstützt die Untersuchung von Protein-Protein-Interaktionen und der Funktion von Proteinen innerhalb der Zelle . Durch Anlagerung an bestimmte Stellen auf Proteinen kann es helfen, Interaktionsdomänen zu identifizieren und das Struktur-Funktions-Verhältnis zu verstehen.

Chemische Biologie

In der chemischen Biologie wird diese Verbindung verwendet, um Sonden für die Untersuchung biologischer Systeme zu erstellen . Zum Beispiel kann es in kleine Moleküle eingebaut werden, die selektiv an Proteine binden, wodurch die Untersuchung von Proteinfunktionen und die Identifizierung potenzieller Wirkstoffziele ermöglicht werden.

Materialwissenschaft

N-Boc-1,4-Butandiamin: dient als Zwischenprodukt bei der Synthese von Dendrimeren und anderen Makromolekülen, die in der Materialwissenschaft eingesetzt werden . Diese Materialien finden Anwendung in der Wirkstoffabgabe, Bildgebung und als Sensoren, da sie in der Lage sind, komplexe Strukturen mit verschiedenen Funktionalitäten zu bilden.

Organische Synthese

Die Verbindung ist ein Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer organischer Moleküle . Seine Boc-geschützte Aminogruppe ist ein vielseitiger Handgriff, der unter milden Bedingungen deprotektiert werden kann, was eine weitere Funktionalisierung ermöglicht.

Vernetzungsreagenz

Schließlich fungiert es aufgrund seiner bifunktionalen Natur als Vernetzungsreagenz . Es kann zwei verschiedene Moleküle oder zwei verschiedene Teile desselben Moleküls miteinander verknüpfen, was nützlich ist, um größere Strukturen zu erstellen oder Moleküle zur Analyse zu immobilisieren.

Biochemische Analyse

Biochemical Properties

tert-Butyl N-(4-aminobutyl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of spermidine analogues, which are essential for cellular growth and proliferation . The compound’s interaction with enzymes such as carboxy-silane coated iron oxide nanoparticles has been documented, highlighting its utility in imaging and drug delivery applications .

Cellular Effects

The effects of tert-Butyl N-(4-aminobutyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of pharmacologically active compounds, which in turn can alter cellular behavior and function . Additionally, its role in the preparation of spermidine analogues suggests that it may impact cellular growth and proliferation .

Molecular Mechanism

At the molecular level, tert-Butyl N-(4-aminobutyl)carbamate exerts its effects through various binding interactions with biomolecules. It acts as a cross-linking reagent, facilitating the formation of complex molecular structures . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its molecular versatility . Additionally, its interaction with enzymes and proteins can lead to enzyme inhibition or activation, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl N-(4-aminobutyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular behavior . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .

Dosage Effects in Animal Models

The effects of tert-Butyl N-(4-aminobutyl)carbamate vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of pharmacologically active compounds without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

tert-Butyl N-(4-aminobutyl)carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of spermidine analogues highlights its involvement in metabolic processes essential for cellular growth and proliferation . Additionally, its interaction with carboxy-silane coated iron oxide nanoparticles suggests its participation in metabolic pathways related to imaging and drug delivery .

Transport and Distribution

Within cells and tissues, tert-Butyl N-(4-aminobutyl)carbamate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its transport and distribution properties .

Subcellular Localization

The subcellular localization of tert-Butyl N-(4-aminobutyl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These modifications can affect the compound’s activity and function within the cell . The compound’s role in the preparation of spermidine analogues suggests that it may localize to cellular compartments involved in growth and proliferation .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68076-36-8 | |

| Record name | tert-butyl N-(4-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Boc-1,4-butanediamine in the synthesis of labeled agmatine?

A1: N-Boc-1,4-butanediamine acts as a crucial reagent in a two-step synthetic route to produce labeled agmatine. It reacts with labeled cyanamide, and the resulting product undergoes BOC deprotection to yield the desired labeled agmatine []. This method offers a new approach to generate isotopically labeled agmatine for studying metabolic pathways.

Q2: How is the structure of the synthesized agmatine confirmed?

A2: The synthesized agmatine's structure is confirmed using a combination of spectroscopic techniques, including 1D Nuclear Magnetic Resonance (1DNMR), 2D Nuclear Magnetic Resonance (2DNMR), and Infrared (IR) spectroscopy []. These techniques provide complementary structural information, ensuring the identity and purity of the synthesized compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)